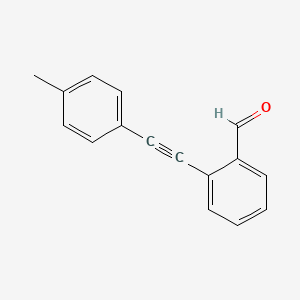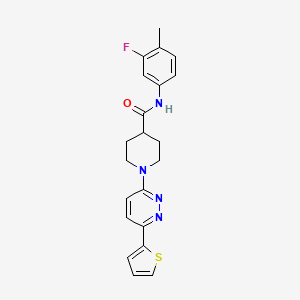
5-Methylhexane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhexane-2,4-diol is an organic compound with the molecular formula C7H16O2 . It is also known by other names such as 2,4-Hexanediol, 5-methyl-, 5-Methyl-2,4-hexandiol, and 5-Methyl-2,4-hexanediol .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon chain with two hydroxyl groups attached to the second and fourth carbons and a methyl group attached to the fifth carbon . The average mass is 132.201 Da and the monoisotopic mass is 132.115036 Da .Chemical Reactions Analysis
Diols, like this compound, can undergo a variety of reactions. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical and Chemical Properties Analysis
This compound has a molecular formula of C7H16O2 . The average mass is 132.201 Da and the monoisotopic mass is 132.115036 Da .Aplicaciones Científicas De Investigación
1. Hydroisomerization and Catalysis
5-Methylhexane-2,4-diol and its structural analogs play a role in the field of hydroisomerization and catalysis. For example, the hydroconversion of heptane isomers over catalysts like Pd/SAPO has been studied, revealing the influence of acid and metal site concentration on activity and selectivity. The reactivity and product distribution of heptane isomers, including compounds structurally related to this compound, are significantly affected by these catalysts (Höchtl, Jentys, & Vinek, 2000).
2. Synthesis of Natural Product Building Blocks
This compound derivatives are used in synthesizing natural product building blocks. A study on the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a derivative, demonstrated its utility in natural product synthesis. Techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) were employed for its chiral characterization (De Gussem et al., 2013).
3. Role in Photoreactions of Aliphatic Ketones
Aliphatic ketones, including those related to this compound, have been studied in photoreactions. Research focusing on the photochemistry of similar compounds in various solvents highlights the significance of these molecules in understanding photoreaction mechanisms (Encina & Lissi, 1976).
4. Hydrogen-Bonded Molecular Crystals
Derivatives of hexaphenylbenzene, which include structural analogs of this compound, have been engineered to form hydrogen-bonded molecular crystals. These studies have implications in materials science, particularly in the design of molecular networks with specific properties (Maly et al., 2007).
5. Use as Percutaneous Absorption Enhancer
This compound, as a diol, can be related to compounds like pentane-1,5-diol, which are studied for their potential as percutaneous absorption enhancers in dermatology. These compounds can improve the absorption of active substances through the skin (Faergemann et al., 2005).
6. Catalytic Dehydration Studies
Studies on catalytic dehydration, such as the transformation of 4-hexene-1,3-diol to 1,3,5-hexatriene, provide insights into chemical processes relevant to derivatives of this compound. These studies are crucial for understanding the behavior of similar compounds under catalytic conditions (Safarov et al., 1982).
Propiedades
IUPAC Name |
5-methylhexane-2,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-5(2)7(9)4-6(3)8/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDZJWZHGKDMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)
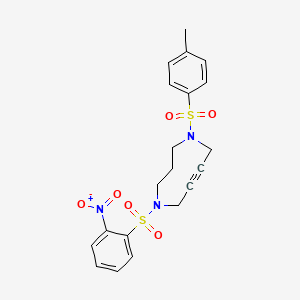



![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2826873.png)
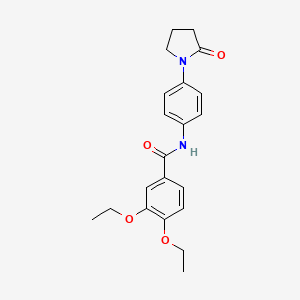
![6-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2826875.png)
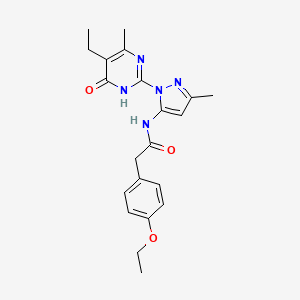
![8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2826882.png)
![benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2826883.png)

